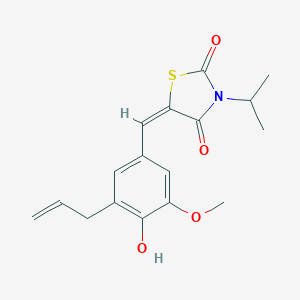
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, also known as ATZ, is a natural product isolated from the leaves of the plant Streptomyces sp. ATCC 55098. ATZ has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. The purpose of
Mécanisme D'action
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione acts as a pro-oxidant, which induces oxidative stress in cancer cells. This leads to the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of various enzymes, including catalase and superoxide dismutase. In addition, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory effects, which is mediated by the inhibition of the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its broad-spectrum anticancer activity. It has been found to be effective against various types of cancer cells, including drug-resistant cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also has low toxicity and is well-tolerated in animals. However, one of the limitations of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of more efficient synthesis methods for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. Another area of interest is the investigation of the potential use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in combination with other anticancer drugs. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has also been found to have antiviral and antibacterial properties, which could be explored further. Finally, the use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in vivo models for cancer treatment could be investigated to determine its efficacy and safety.
Conclusion:
In conclusion, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is a natural product with broad-spectrum anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and have anti-inflammatory effects. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has low toxicity and is well-tolerated in animals. However, its low solubility in water can affect its bioavailability. There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, investigation of its potential use in combination with other anticancer drugs, and exploration of its antiviral and antibacterial properties.
Méthodes De Synthèse
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-allyl-4-hydroxy-5-methoxybenzaldehyde with isopropylamine and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, followed by purification using column chromatography. The yield of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is about 50%.
Applications De Recherche Scientifique
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells, which is mediated by the upregulation of p53 and downregulation of Bcl-2. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits angiogenesis, which is essential for tumor growth.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19NO4S/c1-5-6-12-7-11(8-13(22-4)15(12)19)9-14-16(20)18(10(2)3)17(21)23-14/h5,7-10,19H,1,6H2,2-4H3/b14-9+ |
Clé InChI |
SUAXLFAOOACHBY-NTEUORMPSA-N |
SMILES isomérique |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=O |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
SMILES canonique |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)
![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)
![methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286158.png)
![methyl [(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286161.png)
![methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286164.png)
![methyl [(5E)-5-(3,5-dibromo-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286165.png)
![methyl [(5E)-5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286166.png)
![methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286167.png)
![methyl [(5E)-5-{3-bromo-4-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286168.png)
![methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286172.png)
![methyl {(5Z)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286173.png)
![(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B286174.png)
![methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286175.png)